2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate
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Overview
Description
2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Pentan-2-ylcarbamoyl Group: This step involves the reaction of piperidine with pentan-2-yl isocyanate under controlled conditions to form the carbamoyl derivative.
Acetylation: The final step involves the acetylation of the piperidine derivative with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl propionate
- 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl butyrate
- 2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl isobutyrate
Uniqueness
2-[3-(Pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The presence of the acetate group may enhance its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
2-[3-(pentan-2-ylcarbamoyl)piperidin-1-yl]ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-4-6-12(2)16-15(19)14-7-5-8-17(11-14)9-10-20-13(3)18/h12,14H,4-11H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVVWKCIDAIAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCN(C1)CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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